molecular formula C21H20N4O2 B14976398 1-methyl-4-oxo-N-(3-phenylpropyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

1-methyl-4-oxo-N-(3-phenylpropyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B14976398
M. Wt: 360.4 g/mol
InChI Key: XKMLGLROOIBPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-oxo-N-(3-phenylpropyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of pyrrolopyrimidine derivatives

Preparation Methods

The synthesis of 1-methyl-4-oxo-N-(3-phenylpropyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

In medicinal chemistry, it has shown promise as an antimicrobial, anti-inflammatory, and antitumor agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery. Additionally, it has applications in organic materials and natural products research .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 1-methyl-4-oxo-N-(3-phenylpropyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide include other pyrrolopyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities. For instance, pyrrolo[1,2-a]pyrazine derivatives have shown more antibacterial and antiviral activities, while pyrrolo[2,3-b]pyrazine derivatives are more active in kinase inhibition . The unique combination of substituents in this compound contributes to its distinct biological profile.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

6-methyl-2-oxo-N-(3-phenylpropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-24-17(20(26)22-12-7-10-15-8-3-2-4-9-15)14-16-19(24)23-18-11-5-6-13-25(18)21(16)27/h2-6,8-9,11,13-14H,7,10,12H2,1H3,(H,22,26)

InChI Key

XKMLGLROOIBPMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.